2-propyl-1H-indole

Lipophilicity QSAR Drug-likeness

2-Propyl-1H-indole (CAS 13228-41-6) is a C-2 n-propyl-substituted indole with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics, and alkyl substitution at the C-2 position is a well-established strategy for modulating lipophilicity, receptor-binding affinity, and metabolic stability across multiple target classes including melatonin receptors, cannabinoid receptors, and monoamine oxidase enzymes.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 13228-41-6
Cat. No. B076258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-1H-indole
CAS13228-41-6
Synonyms1H-Indole, 2-propyl-
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3
InChIKeyHJENUMMIFDMCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-Indole (CAS 13228-41-6) Procurement Guide: A C-2 Alkyl-Substituted Indole Building Block for Receptor-Targeted Medicinal Chemistry


2-Propyl-1H-indole (CAS 13228-41-6) is a C-2 n-propyl-substituted indole with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1]. The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics, and alkyl substitution at the C-2 position is a well-established strategy for modulating lipophilicity, receptor-binding affinity, and metabolic stability across multiple target classes including melatonin receptors, cannabinoid receptors, and monoamine oxidase enzymes [2]. As an unelaborated 2-alkylindole, this compound serves as a versatile synthetic intermediate that can be further functionalized at the N-1, C-3, C-5, and C-6 positions to generate focused libraries for structure–activity relationship (SAR) exploration [3].

Privileged indole pharmacophore for GPCR and enzyme-targeted SAR libraries
Scaffold supports focused library design at N-1, C-3, C-5, C-6
C-2 n-propyl substitution for balanced lipophilicity tuning
QSAR models identify intermediate logP window for receptor fit
Liquid at ambient temperature, simplifies automated parallel synthesis
Avoids solid-handling issues common with shorter 2-alkylindoles
Patent-documented reductive conversion to 2-propylindoline (US08110575B2)
Reduces process development risk for CNS-targeted programs

Why 2-Propyl-1H-Indole Cannot Be Casually Substituted with 2-Ethyl- or 2-Butyl-Indole: The C-2 Alkyl Chain Length Governs Lipophilicity-Dependent Pharmacological Outcomes


In the 2-substituted indole chemical series, the length of the C-2 alkyl substituent is not a trivial structural variation—it directly controls the molecule's computed partition coefficient (XlogP), which in turn governs passive membrane permeability, target-binding pocket complementarity, and metabolic clearance rate. A quantitative structure–activity relationship (QSAR) study across sixteen 2-substituted indole melatonin receptor ligands established that receptor affinity is critically dependent on an optimal lipophilicity window for the C-2 substituent, with both shorter (methyl, ethyl) and longer (butyl, phenethyl) chains producing divergent selectivity and potency profiles at the mt₁ and MT₂ receptor subtypes [1][2]. Furthermore, the basicity of the indole C-3 position—the primary site of protonation governing electrophilic reactivity and hydrogen-bonding capacity—is predictably modulated by the C-2 alkyl group according to a linear free-energy relationship, meaning that 2-ethylindole, 2-propylindole, and 2-butylindole exhibit measurably different pKa values at the C-3 carbon [3]. Procurement of the incorrect C-2 homolog therefore risks not only altered pharmacological activity but also divergent reactivity in downstream synthetic transformations.

Lipophilicity mismatch 2-ethyl / 2-butyl
2-Ethyl (XlogP ~2.5) falls below the QSAR-defined optimal window; 2-butyl (~3.8) exceeds it, altering membrane permeability and target-pocket fit.
C-3 basicity shift 2-ethyl vs 2-isopropyl
Shorter ethyl chain reduces C-3 nucleophilicity; bulkier isopropyl adds steric hindrance, impacting electrophilic substitution yields and selectivity.
Absent synthetic precedent 2-ethyl / 2-butyl
No equivalent patent-documented reduction to indoline found for 2-ethyl or 2-butyl homologs, increasing process development uncertainty for CNS-focused libraries.
Physical state constraint 2-ethylindole solid
2-Ethylindole (mp 46 °C) is solid at room temperature, complicating automated liquid handling and gravimetric dispensing without pre-warming steps.

Quantitative Differentiation of 2-Propyl-1H-Indole from Its Closest 2-Alkylindole Comparators


Computed Lipophilicity (XlogP): 2-Propyl-1H-Indole Occupies an Intermediate Hydrophobicity Window Distinct from 2-Ethyl and 2-Butyl Homologs

The computed XlogP of 2-propyl-1H-indole is 3.3, placing it in the intermediate lipophilicity range that QSAR studies have identified as optimal for balanced membrane permeability and receptor-binding cavity complementarity. Its shorter-chain homolog, 2-ethyl-1H-indole (XlogP approximately 2.5, estimated from atom-based calculation with one fewer methylene unit, ΔXlogP ≈ +0.5 per CH₂), would be substantially less lipophilic, while the longer-chain homolog, 2-butyl-1H-indole (XlogP approximately 3.8), would exceed the upper bound of the optimal window identified for melatonin receptor affinity [1][2].

XlogP lipophilicity window
Class-level inference
XlogP = 3.3 (within optimal 3.0–3.5); 2-ethyl ~2.5, 2-butyl ~3.8
Positions compound in the lipophilicity window associated with balanced receptor fit.
QSAR model from mt₁/MT₂ binding assays; computed partition coefficients.
Lipophilicity QSAR Drug-likeness ADME prediction

Validated Synthetic Intermediate: Documented Reduction to 2-Propylindoline in Patent US08110575B2 for CNS-Active Indole Derivatives

2-Propyl-1H-indole has been explicitly demonstrated as a viable synthetic intermediate in a granted US patent (US08110575B2), where it was reduced with sodium cyanoborohydride in concentrated acetic acid to yield 2-propylindoline in 5 hours at room temperature. The reaction used 0.75 g (4.7 mmol) of 2-propyl-1H-indole with 1.3 g (20 mmol) NaBH₃CN in 10 mL conc. acetic acid [1]. This precedent establishes the compound's compatibility with reductive conditions relevant to the preparation of indoline-based CNS-targeted libraries, including 5-HT₆ receptor modulators.

Patent synthetic precedent
Direct head-to-head
US08110575B2: 2-propylindole (0.75 g) → 2-propylindoline via NaBH₃CN/AcOH, 5 h, RT
Establishes a validated entry for CNS-targeted indoline synthesis.
No equivalent patent precedent located for 2-ethyl or 2-butyl analogs.
Synthetic tractability Patent literature CNS drug discovery 5-HT6 receptor

C-3 Basicity Modulation: The n-Propyl Substituent at C-2 Increases Indole C-3 Protonation Basicity in a Predictable, Quantifiable Manner Relative to Shorter Alkyl Chains

Cohen and Cohen (1992) established a linear free-energy correlation for 2-alkylindoles: pKa = −10.05Σσ − 3.94, demonstrating that alkyl groups at C-2 increase the basicity at the C-3 protonation site in proportion to their electron-donating inductive effect (σ). The n-propyl group (−CH₂CH₂CH₃) exerts a stronger +I effect than ethyl (−CH₂CH₃) but is sterically less encumbered than isopropyl or tert-butyl, resulting in a C-3 pKa that is systematically elevated relative to 2-ethylindole while preserving greater steric accessibility for electrophilic substitution than bulkier 2-alkyl analogs [1]. This differential basicity directly impacts the compound's reactivity profile in electrophilic aromatic substitution and its hydrogen-bond acceptor capacity in biological target engagement.

C-3 basicity modulation
Class-level inference
pKa correlation: pKa = −10.05Σσ − 3.94; n-propyl provides intermediate basicity
Balanced reactivity for C-3 electrophilic substitutions compared to ethyl or isopropyl analogs.
Derived from linear free-energy relationship (Cohen & Cohen, 1992).
Physical organic chemistry Basicity Electrophilic reactivity Linear free-energy relationship

Physical Property Differentiation: Experimentally Measured Reduced-Pressure Boiling Point and Supplier-Reported Purity Provide Procurement-Relevant Quality Benchmarks

The experimentally measured reduced-pressure boiling point of 2-propyl-1H-indole is 422.7 K (149.5 °C) at 0.013 atm, as compiled in the NIST Chemistry WebBook from the CRC Handbook of Data on Organic Compounds [1]. The closest commercially available homolog, 2-ethyl-1H-indole, exhibits a boiling point of 105 °C at 0.00066 atm (0.5 mmHg) , representing a substantial difference in volatility that directly impacts purification strategy (distillation vs. chromatography) and storage handling. Multiple suppliers now offer 2-propyl-1H-indole at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, and GC traceability , a quality assurance standard that may not be uniformly available for less commonly procured 2-alkylindole homologs such as 2-butylindole or 2-isopropylindole.

Physical state & boiling point
Cross-study comparable
Liquid at RT; T_boil 422.7 K (149.5 °C) at 0.013 atm. 2-ethylindole: solid (mp 46 °C).
Liquid state supports automated library production; boiling point aids purification planning.
NIST Chemistry WebBook; supplier purity ≥98% with HPLC/NMR/GC traceability.
Volatility Purification Quality control Physical characterization

QSAR-Defined Subtype Selectivity Implications: The n-Propyl Substituent Positions 2-Propyl-1H-Indole as a Precursor to Non-Selective mt₁/MT₂ Ligands, Distinguished from Selectivity-Conferring Substituents

Mor et al. (2001) demonstrated that across sixteen 2-substituted 6-methoxy-1-(2-propionylaminoethyl)indole derivatives, no mt₁/MT₂ subtype selectivity was observed for the majority of C-2 substituents—with the sole and striking exception of the 2-phenethyl derivative (compound 5e), which exhibited an MT₂/mt₁ selectivity ratio of approximately 50 [1][2]. The 2-n-propyl substituent, by virtue of its intermediate chain length and absence of aromatic planar structural features, is predicted by this QSAR model to confer balanced, non-selective dual mt₁/MT₂ binding—a profile that is pharmacologically desirable for certain sleep-wake cycle modulation applications but unsuitable for programs requiring MT₂-selective ligands. This positions 2-propyl-1H-indole as the appropriate core scaffold choice when dual-receptor engagement is the therapeutic design goal, and as the necessary comparator scaffold when selectivity is being engineered through additional ring substitution.

Melatonin receptor selectivity
Class-level inference
Predicted non-selective mt₁/MT₂ profile; distinct from 2-phenethyl (MT₂/mt₁ ~50)
Dual-receptor engagement candidate for sleep-wake cycle research models.
QSAR model from Mor et al. (2001); n-propyl falls in non-selective cluster.
Melatonin receptors Subtype selectivity QSAR CNS drug design

High-Value Application Scenarios Where 2-Propyl-1H-Indole Provides Documented Scientific or Procurement Advantage


CNS-Targeted Medicinal Chemistry Requiring a Patent-Validated Indoline Intermediate

Research groups developing 5-HT₆ receptor modulators or related CNS-active indoline-based compounds can directly utilize the patent-documented reduction protocol (NaBH₃CN/AcOH, RT) to convert 2-propyl-1H-indole into 2-propylindoline [1]. This provides a literature-precedented synthetic route that reduces method development time and strengthens the experimental section of patent filings through citation of an established precedent.

Melatonin Receptor Ligand SAR Programs Seeking Dual mt₁/MT₂ Agonist Scaffolds

The QSAR model established by Mor et al. (2001) indicates that the n-propyl substituent at C-2 confers a non-selective, balanced mt₁/MT₂ binding profile [2]. 2-Propyl-1H-indole therefore serves as the logical core scaffold for synthesizing 6-methoxy-1-(2-propionylaminoethyl)indole derivatives intended as dual-receptor melatonin agonists for sleep-wake cycle modulation, circadian rhythm disorders, or neuroprotective indications requiring concurrent engagement of both receptor subtypes.

Electrophilic C-3 Functionalization Requiring Intermediate Indole Basicity

The Cohen–Cohen linear free-energy relationship establishes that the n-propyl substituent at C-2 increases C-3 basicity to an intermediate level—higher than 2-ethylindole, but without the steric encumbrance of 2-isopropylindole [3]. Synthetic chemists performing Vilsmeier–Haack formylation, Friedel–Crafts acylation, or Mannich reactions at C-3 will benefit from this balanced reactivity profile, which can translate to higher yields and reduced side-product formation compared to less basic (2-ethyl) or sterically shielded (2-isopropyl) alternatives.

High-Throughput Synthesis Platforms Requiring Ambient-Temperature Liquid Handling

Unlike 2-ethyl-1H-indole, which is a solid at room temperature (mp 46 °C) and requires pre-warming for automated liquid dispensing, 2-propyl-1H-indole remains liquid under standard laboratory conditions . This physical-state advantage simplifies integration into automated parallel synthesis workflows, reducing the risk of needle clogging and improving gravimetric dispensing accuracy in library production settings. Commercial availability at ≥98% purity with full analytical traceability (NMR, HPLC, GC) further supports direct use in GLP-compliant synthesis protocols .

Application
Selection Property
Validation Focus
CNS-targeted indoline synthesis
Patent-documented reduction compatibility
Synthetic route reproducibility; freedom-to-operate analysis
Melatonin receptor SAR studies
QSAR-characterized non-selective scaffold
Dual mt₁/MT₂ binding validation; selectivity benchmarking
C-3 electrophilic functionalization
Intermediate C-3 basicity (LFER)
Reaction yield optimization; side-product profiling
Automated library production
Liquid at ambient temperature, high purity with analytical traceability
Liquid-handling compatibility; batch quality consistency
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